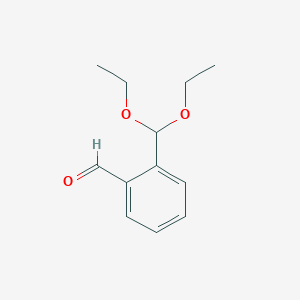

2-(Diethoxymethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-8-6-5-7-10(11)9-13/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYOOLILMDESPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544842 | |

| Record name | 2-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103890-70-6 | |

| Record name | 2-(Diethoxymethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103890-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Role of 2-(Diethoxymethyl)benzaldehyde in Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Diethoxymethyl)benzaldehyde

2-(Diethoxymethyl)benzaldehyde, with CAS Number 103890-70-6, is a bifunctional organic compound of significant interest to the synthetic chemist.[1] It is structurally characterized by a benzaldehyde core where the formyl group at the 2-position coexists with a diethoxymethyl group. This latter group is a diethyl acetal, which serves as a protected form of a second aldehyde functionality. The strategic importance of this molecule lies in the differential reactivity of the free aldehyde versus the masked aldehyde (the acetal). The acetal group is stable under neutral to basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions.[2] This property allows for selective reactions at the free aldehyde position while the second is protected, enabling complex, multi-step synthetic sequences that would otherwise be challenging. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

While specific experimental data for 2-(diethoxymethyl)benzaldehyde is not widely published, its properties can be reliably inferred from its structural isomer, 4-(diethoxymethyl)benzaldehyde, and similar acetals.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 103890-70-6 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [3][4] |

| Molecular Weight | 208.25 g/mol | [3][4][5] |

| Appearance | Expected to be a clear, colorless to light yellow liquid | [6] |

| Density | ~1.047 g/mL at 25 °C (Value for 4-isomer) | [3][7] |

| Refractive Index | ~1.506 (n20/D) (Value for 4-isomer) | [3][7] |

| Solubility | Soluble in common organic solvents like alcohol and oils. | [8] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of 2-(diethoxymethyl)benzaldehyde.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehyde proton (CHO) around 9.9-10.1 ppm, a singlet for the acetal proton (-CH(OEt)₂) around 5.5-5.8 ppm, complex multiplets for the aromatic protons between 7.2-7.9 ppm, a quartet for the methylene protons of the ethoxy groups (-OCH₂CH₃) around 3.5-3.7 ppm, and a triplet for the methyl protons (-OCH₂CH₃) around 1.2-1.3 ppm.[9][10][11]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would feature a signal for the aldehyde carbonyl carbon around 192 ppm, the acetal carbon near 101-103 ppm, aromatic carbons in the 125-138 ppm range, the methylene carbons of the ethoxy groups around 60-62 ppm, and the methyl carbons around 15 ppm.[9]

-

Infrared (IR) Spectroscopy : Key absorptions would include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹ and C-O stretches for the acetal group in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry : The mass spectrum would show the molecular ion peak (M+) at m/z = 208, with characteristic fragmentation patterns involving the loss of ethoxy groups.

Synthesis and Purification

The primary route to 2-(diethoxymethyl)benzaldehyde is through the selective protection of one aldehyde group in isophthalaldehyde (benzene-1,2-dicarbaldehyde). The core of this transformation is the acid-catalyzed acetalization reaction.

Principle of Synthesis: Acid-Catalyzed Acetalization

The formation of an acetal from an aldehyde and an alcohol is a reversible, equilibrium-driven process catalyzed by acid.[12] To drive the reaction toward the product, the water byproduct must be removed, typically through azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent like molecular sieves.[2]

Caption: General workflow for the synthesis of 2-(diethoxymethyl)benzaldehyde.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add isophthalaldehyde (1.0 eq), toluene, and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reaction: Add ethanol (1.0-1.1 eq) to the mixture. Heat the reaction to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to yield pure 2-(diethoxymethyl)benzaldehyde.

Chemical Reactivity and Synthetic Applications

The utility of 2-(diethoxymethyl)benzaldehyde stems from the orthogonal reactivity of its two functional groups.

The Acetal as a Robust Protecting Group

The diethoxymethyl group is stable to a wide range of reagents, including organometallics (Grignard, organolithium), hydrides, oxidants (under non-acidic conditions), and bases. This allows chemists to perform selective transformations on the free aldehyde group without affecting the protected one.

Caption: Protecting group strategy using 2-(diethoxymethyl)benzaldehyde.

Key Reactions and Transformations

-

Reactions at the Free Aldehyde: The free aldehyde at the 2-position can undergo all typical aldehyde reactions:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like silver oxide or potassium permanganate.

-

Reduction: Can be selectively reduced to a primary alcohol using sodium borohydride.

-

Nucleophilic Addition: Reacts with Grignard reagents or organolithiums to form secondary alcohols.

-

Wittig Reaction: Undergoes olefination to form alkenes. The reactivity is influenced by the electron-donating nature of the ortho-acetal group.[13]

-

-

Deprotection (Hydrolysis) of the Acetal: The acetal can be efficiently converted back to the aldehyde using aqueous acid (e.g., dilute HCl or H₂SO₄) or a Lewis acid in the presence of water. This step is typically performed after transformations at the free aldehyde or another part of the molecule have been completed.

Protocol: Acetal Deprotection

-

Dissolution: Dissolve the acetal-protected compound in a water-miscible solvent like tetrahydrofuran (THF) or acetone.

-

Acidification: Add a dilute aqueous acid solution (e.g., 1M HCl).

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

-

Neutralization & Extraction: Neutralize the acid with a weak base (e.g., NaHCO₃) and extract the product with an organic solvent like ethyl acetate.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the deprotected dialdehyde.

Safety, Handling, and Storage

Proper handling of 2-(diethoxymethyl)benzaldehyde is essential in a laboratory setting. While a specific safety data sheet (SDS) for the 2-isomer is not fully detailed, data from the analogous 4-isomer and related benzaldehydes provide a strong basis for safe handling protocols.[1][4]

GHS Hazard Information

The compound is expected to carry the following primary hazards, based on its structural analogues.[4][14]

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[15][16]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[16]

-

Respiratory Protection: If working outside a fume hood or with heated material, use a respirator with an organic vapor cartridge.[15]

-

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Stability: The compound is stable under recommended storage conditions.[1] It should be kept away from strong acids and oxidizing agents.

-

Classification: It is often classified as a combustible liquid.[7]

Conclusion

2-(Diethoxymethyl)benzaldehyde is a versatile and valuable synthetic intermediate. Its defining feature—the presence of both a free aldehyde and a protected aldehyde in the same molecule—provides chemists with a powerful tool for regioselective synthesis. By understanding its physicochemical properties, reactivity, and handling requirements, researchers can effectively leverage this building block to construct complex molecular architectures relevant to pharmaceuticals, fine chemicals, and materials science.

References

-

Acetalization of benzaldehyde (1) with ethanol in the presence of... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

Solved Acetal Formation from Benzaldehyde and Ethanol THE | Chegg.com. (2018, March 26). Retrieved February 10, 2026, from [Link]

-

benzaldehyde diethyl acetal (diethoxymethyl)benzene - The Good Scents Company. (n.d.). Retrieved February 10, 2026, from [Link]

-

Benzaldehyde diethylacetal - NIST WebBook. (n.d.). Retrieved February 10, 2026, from [Link]

-

The condensation reaction with benzaldehyde dimethylacetal - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. (n.d.). Retrieved February 10, 2026, from [Link]

-

Optimizing Organic Synthesis with 4-(Diethoxymethyl)benzaldehyde: A Supplier's Guide. (2026, January 29). Retrieved February 10, 2026, from [Link]

-

4 - Supporting Information. (n.d.). Retrieved February 10, 2026, from [Link]

-

4-(Diethoxymethyl)benzaldehyde | C12H16O3 | CID 595993 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 10, 2026, from [Link]

-

4-(Diethoxymethyl)benzaldehyde (97%) - Amerigo Scientific. (n.d.). Retrieved February 10, 2026, from [Link]

-

A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001, October 26). Retrieved February 10, 2026, from [Link]

-

Supplemental Information Antimony(V) Catalyzed Acetalisation of Aldehydes: An Efficient, Solvent-Free, and Recyclable Process Re. (n.d.). Retrieved February 10, 2026, from [Link]

-

Efficient synthesis of 2H & 13C labeled benzaldehydes via regio-selective formylation. (n.d.). Retrieved February 10, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Diethoxymethyl)benzaldehyde 97 81172-89-6 [sigmaaldrich.com]

- 4. 4-(Diethoxymethyl)benzaldehyde | C12H16O3 | CID 595993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Diethoxymethyl)benzaldehyde 97 81172-89-6 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-(Diethoxymethyl)benzaldehyde 97 81172-89-6 [sigmaaldrich.com]

- 8. BENZALDEHYDE DIETHYL ACETAL | 774-48-1 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Benzaldehyde dimethyl acetal(1125-88-8) 1H NMR spectrum [chemicalbook.com]

- 11. BENZALDEHYDE DIETHYL ACETAL(774-48-1) 1H NMR spectrum [chemicalbook.com]

- 12. Solved Acetal Formation from Benzaldehyde and Ethanol THE | Chegg.com [chegg.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Synthesis of 2-(Diethoxymethyl)benzaldehyde

This guide provides a comprehensive overview of the synthetic pathways to 2-(diethoxymethyl)benzaldehyde, a valuable building block in organic synthesis and drug development. The content is tailored for researchers, scientists, and professionals in the field, offering not only procedural details but also the underlying chemical principles that govern these transformations.

Introduction: The Significance of 2-(Diethoxymethyl)benzaldehyde

2-(Diethoxymethyl)benzaldehyde is an aromatic aldehyde where the formyl group is protected as a diethyl acetal. This protection strategy is crucial in multi-step syntheses where the aldehyde functionality would otherwise react with nucleophiles or bases intended for other parts of the molecule.[1][2] The diethyl acetal group is stable under basic, nucleophilic, and reducing conditions but can be readily removed under acidic conditions to regenerate the aldehyde.[2] This orthogonal reactivity makes it an invaluable intermediate in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[3]

Core Synthesis Pathways

Two primary strategies are commonly employed for the synthesis of 2-(diethoxymethyl)benzaldehyde: the direct protection of 2-formylbenzaldehyde and the Bodroux-Chichibabin aldehyde synthesis.

Pathway 1: Direct Acetalization of 2-Formylbenzaldehyde

The most straightforward approach involves the direct reaction of 2-formylbenzaldehyde (also known as phthalaldehyde) with ethanol in the presence of an acid catalyst. This reaction is an equilibrium process, and therefore, measures must be taken to drive the reaction to completion.

Reaction Causality: The mechanism of acetal formation begins with the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[4] A molecule of ethanol, acting as a nucleophile, then attacks the activated carbonyl carbon.[5] Subsequent proton transfers and the elimination of a water molecule lead to the formation of a hemiacetal intermediate.[6][7] The process repeats with a second molecule of ethanol to yield the stable diethyl acetal.[5][6]

To shift the equilibrium towards the product, water must be removed from the reaction mixture as it is formed.[7] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by the inclusion of a dehydrating agent like triethyl orthoformate.[8] Triethyl orthoformate is particularly effective as it reacts with water to form ethyl formate and ethanol, thus irreversibly removing water from the system.[8]

Experimental Protocol: Acetalization of 2-Formylbenzaldehyde

-

To a solution of 2-formylbenzaldehyde (1 equivalent) in anhydrous ethanol (excess), add a catalytic amount of a strong acid such as p-toluenesulfonic acid (TsOH) or sulfuric acid.

-

Add triethyl orthoformate (1.2-1.5 equivalents) to the mixture.

-

The reaction mixture is typically stirred at room temperature or gently heated. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate solution, to neutralize the acid catalyst.

-

The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with brine and dried over an anhydrous salt like sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography to yield pure 2-(diethoxymethyl)benzaldehyde.

Diagram: Acetalization of 2-Formylbenzaldehyde

Caption: Direct acetalization of 2-formylbenzaldehyde.

Pathway 2: Bodroux-Chichibabin Aldehyde Synthesis

An alternative and elegant route to 2-(diethoxymethyl)benzaldehyde is the Bodroux-Chichibabin aldehyde synthesis.[9] This method involves the reaction of a Grignard reagent with an orthoformate ester, typically triethyl orthoformate. For the synthesis of our target molecule, the Grignard reagent would be prepared from 2-bromobenzaldehyde diethyl acetal.

Reaction Causality: This pathway first requires the protection of 2-bromobenzaldehyde as its diethyl acetal, following the procedure described in Pathway 1. This is a critical step because the highly nucleophilic Grignard reagent would otherwise react with the unprotected aldehyde functionality.[10][11] The resulting 2-bromobenzaldehyde diethyl acetal is then reacted with magnesium metal to form the corresponding Grignard reagent, 2-(diethoxymethyl)phenylmagnesium bromide.

This Grignard reagent is then treated with triethyl orthoformate. The nucleophilic carbon of the Grignard reagent attacks the electrophilic central carbon of the orthoformate, displacing one of the ethoxy groups. The intermediate is then hydrolyzed under acidic conditions to yield the desired aldehyde. However, in this specific synthesis, the acetal functionality is already present, and the reaction with an external orthoformate is not necessary. Instead, the Grignard reagent is formed from the pre-formed acetal of 2-bromobenzaldehyde.

A more direct application of the Bodroux-Chichibabin synthesis would involve the reaction of a Grignard reagent derived from a simpler aryl halide (e.g., bromobenzene) with a suitable orthoformate to introduce the aldehyde functionality. However, for the specific synthesis of 2-(diethoxymethyl)benzaldehyde, the Grignard is more commonly used to introduce other functionalities onto the aromatic ring while the acetal acts as a protecting group.

A variation of this pathway involves the reaction of 2-bromobenzaldehyde diethyl acetal with a formylating agent.

Experimental Protocol: Synthesis from 2-Bromobenzaldehyde

-

Protection of 2-Bromobenzaldehyde: Following the protocol in Pathway 1, 2-bromobenzaldehyde is converted to 2-bromobenzaldehyde diethyl acetal.[12]

-

Grignard Reagent Formation: The 2-bromobenzaldehyde diethyl acetal (1 equivalent) is dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). Magnesium turnings (1.1-1.2 equivalents) are added, and the reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. The reaction is typically refluxed until the magnesium is consumed.

-

Reaction with an Electrophile (Illustrative): The resulting Grignard reagent can then be used in subsequent reactions. For instance, reaction with carbon dioxide followed by acidic workup would yield 2-(diethoxymethyl)benzoic acid. To obtain the aldehyde, a formylating agent would be required.

Diagram: Synthesis from 2-Bromobenzaldehyde

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 7. Acetal - Wikipedia [en.wikipedia.org]

- 8. Dimethyl Acetals [organic-chemistry.org]

- 9. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 2-Bromobenzaldehyde diethyl acetal | CAS 35822-58-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

An In-Depth Technical Guide to 2-(diethoxymethyl)benzaldehyde: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of 2-(diethoxymethyl)benzaldehyde (CAS No. 103890-70-6), a versatile aromatic aldehyde of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into its chemical and physical properties, provides detailed synthetic and purification protocols, explores its reactivity, and discusses its potential applications as a key building block in the creation of complex molecular architectures.

Introduction: The Strategic Importance of Ortho-Substituted Benzaldehydes

Aromatic aldehydes are fundamental precursors in the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to fragrances and polymers. Within this class, ortho-substituted benzaldehydes present unique synthetic opportunities and challenges. The spatial arrangement of the aldehyde and a neighboring functional group can facilitate intramolecular reactions, direct further substitutions, and impart specific conformational constraints on the resulting molecules. 2-(diethoxymethyl)benzaldehyde, which features a diethyl acetal protecting group at the ortho position, is a valuable reagent that allows for the sequential and controlled manipulation of two distinct carbonyl functionalities. The acetal serves as a stable protecting group for an aldehyde, enabling reactions to be performed on the free aldehyde at the 1-position without interference. This guide will elucidate the properties and synthetic utility of this important building block.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in a research setting. The following sections detail the key characteristics of 2-(diethoxymethyl)benzaldehyde.

Physical Properties

2-(diethoxymethyl)benzaldehyde is a colorless to pale yellow liquid under standard conditions. Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 103890-70-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆O₃ | [3] |

| Molecular Weight | 208.25 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 89-93 °C at 7 mmHg | [5] |

| IUPAC Name | 2-(diethoxymethyl)benzaldehyde | [6] |

Spectroscopic Profile

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methine proton of the acetal, and the methylene and methyl protons of the two ethoxy groups. The aldehyde proton will appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm) due to their ortho, meta, and para relationships. The acetal methine proton will be a singlet around δ 5.5-6.0 ppm. The methylene protons of the ethoxy groups will appear as a quartet, and the methyl protons as a triplet.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the aldehyde carbonyl carbon in the highly deshielded region of δ 190-200 ppm.[7] The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon bearing the diethoxymethyl group showing a distinct chemical shift. The acetal carbon will appear around δ 100-105 ppm, and the carbons of the ethoxy groups will be observed in the upfield region of the spectrum.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-(diethoxymethyl)benzaldehyde will be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically appearing around 1700 cm⁻¹.[8] Other key absorptions will include C-H stretching vibrations from the aromatic ring and the aldehyde group just above and below 3000 cm⁻¹, respectively, and C-O stretching bands for the acetal in the 1000-1200 cm⁻¹ region.[8]

2.2.3. Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 208. Key fragmentation pathways would likely involve the loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z 163, and the loss of the entire diethoxymethyl group. The fragmentation pattern of benzaldehyde itself often shows a strong peak at m/z 77, corresponding to the phenyl cation.[9]

Synthesis and Purification

The synthesis of 2-(diethoxymethyl)benzaldehyde is typically achieved through the protection of the corresponding dialdehyde or a derivative thereof. The following protocol is a representative procedure based on established methods for acetal formation.

Synthetic Protocol: Acetal Protection of 2-Formylbenzaldehyde

This procedure describes the selective protection of one aldehyde group in a starting material like phthalaldehyde (1,2-diformylbenzene) or the direct conversion of a suitable precursor. A common method involves the reaction of the aldehyde with an orthoformate in the presence of an acid catalyst.[10]

Diagram of Synthetic Pathway

Caption: Synthesis of 2-(diethoxymethyl)benzaldehyde.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-formylbenzaldehyde (1.0 eq) in anhydrous ethanol (5-10 volumes), add triethyl orthoformate (1.2 eq).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material.[11]

-

Work-up: Once the reaction is complete, quench the catalyst with a weak base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Remove the ethanol under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography

The crude 2-(diethoxymethyl)benzaldehyde can be purified by flash column chromatography on silica gel.[11]

Step-by-Step Methodology:

-

Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-(diethoxymethyl)benzaldehyde.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-(diethoxymethyl)benzaldehyde stems from the presence of two key functional groups: a reactive aldehyde and a stable acetal. This allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly heterocyclic systems relevant to drug discovery.

Reactions of the Aldehyde Group

The free aldehyde group is susceptible to a wide variety of nucleophilic additions and condensation reactions. Its reactivity is central to its application in building molecular complexity.

4.1.1. Synthesis of Heterocycles: The Pomeranz-Fritsch Reaction

A significant application of benzaldehydes in medicinal chemistry is in the synthesis of isoquinoline and quinoline scaffolds, which are present in numerous pharmaceuticals.[12][13][14] The Pomeranz-Fritsch reaction, for example, utilizes a benzaldehyde derivative to construct the isoquinoline core.[15]

Diagram of Pomeranz-Fritsch Reaction

Caption: Pomeranz-Fritsch isoquinoline synthesis.

In this reaction, 2-(diethoxymethyl)benzaldehyde would first react with an aminoacetaldehyde acetal to form an imine. Subsequent acid-catalyzed cyclization and aromatization would yield a substituted isoquinoline. The ortho-diethoxymethyl group would then be available for deprotection and further functionalization.

The Acetal as a Protecting Group

The diethoxymethyl group serves as a robust protecting group for the aldehyde at the 2-position, stable to basic and nucleophilic conditions.[16][17] This allows for selective reactions at other sites of the molecule.

4.2.1. Deprotection to Reveal the Aldehyde

The acetal can be readily deprotected under acidic conditions to regenerate the aldehyde.[7] This sequential deprotection strategy is a cornerstone of its utility in multi-step synthesis.

Diagram of Deprotection

Caption: Deprotection of the acetal group.

This allows for a synthetic sequence where the aldehyde at the 1-position is first reacted, followed by deprotection of the acetal at the 2-position to unmask a second reactive aldehyde for subsequent transformations.

Applications in Drug Development

Benzaldehyde and its derivatives are crucial building blocks in the pharmaceutical industry.[18][19] The dual functionality of 2-(diethoxymethyl)benzaldehyde makes it a particularly attractive starting material for the synthesis of complex heterocyclic systems that form the core of many therapeutic agents. Its ability to participate in multicomponent reactions further enhances its value in creating diverse molecular libraries for drug screening.[20][21][22]

The isoquinoline and quinoline cores, readily accessible from benzaldehyde precursors, are found in a wide range of drugs, including antihypertensives, antifungals, and anticancer agents. The strategic placement of the protected aldehyde at the ortho position in 2-(diethoxymethyl)benzaldehyde provides a synthetic handle for the introduction of further diversity and complexity into these important scaffolds.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with 2-(diethoxymethyl)benzaldehyde.

-

Hazard Identification: This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(diethoxymethyl)benzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its unique ortho-substitution pattern, combining a reactive aldehyde with a stable acetal protecting group, enables a wide range of synthetic transformations. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this important chemical intermediate. The strategic application of this and similar reagents will undoubtedly continue to play a crucial role in the advancement of medicinal chemistry and the development of new therapeutic agents.

References

-

2-(Diethoxymethyl)benzaldehyde. Chemsigma.[Link]

-

Show the detailed mechanism of isoquinoline synthesis from benzaldehyde and 2,2-diethoxyethanamine. Filo. (2025-07-30). [Link]

-

Organic Syntheses Procedure. Organic Syntheses.[Link]

-

Multicomponent reaction of 2-hydroxybenzaldehyde, ethanolamine, and diethyl malonate. ResearchGate.[Link]

-

Isoquinoline synthesis. quimicaorganica.org. (2010-05-06). [Link]

-

Synthesis of quinolines. Organic Chemistry Portal.[Link]

-

Isoquinoline Synthesis - 968 Words. Bartleby.[Link]

-

Protecting Groups. University of California, Irvine.[Link]

-

Aldehyde. OChem Incorporation.[Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.[Link]

-

Dimethyl Acetals. Organic Chemistry Portal.[Link]

-

The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[Link]

-

(a) Synthesis of quinoline from benzaldehyde (26), and 2‐oxopropanoic... ResearchGate.[Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.[Link]

-

2-(DIETHOXYMETHYL)BENZALDEHYDE [103890-70-6]. Chemsigma.[Link]

-

4-(Diethoxymethyl)benzaldehyde | C12H16O3 | CID 595993. PubChem - NIH.[Link]

-

Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. (2025-10-20). [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... Doc Brown's Chemistry.[Link]

-

Optimizing Organic Synthesis with 4-(Diethoxymethyl)benzaldehyde: A Supplier's Guide. Self-published. (2026-01-28). [Link]

-

Efficient synthesis of 2H & 13C labeled benzaldehydes via regio-selective formylation. ResearchGate.[Link]

-

Protective Group Strategies in Carbohydrate Chemistry. SciSpace. (2019-01-22). [Link]

-

Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF. ResearchGate. (2025-08-07). [Link]

-

Chromatography and Separation. Biocompare.[Link]

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes. Digital Commons @ University of the Pacific.[Link]

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Supporting Information.[Link]

-

4-(Diethoxymethyl)benzaldehyde. Protheragen.[Link]

-

Proposed mechanism for deprotection of benzaldehyde dimethyl acetal. ResearchGate.[Link]

-

Deuterated reagents in multicomponent reactions to afford deuterium labeled products. Beilstein Archives.[Link]

-

C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry.[Link]

-

6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA. Supporting Information.[Link]

-

Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. MDPI.[Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry.[Link]

-

Recent Developments on Five-Component Reactions. PMC - PubMed Central.[Link]

-

Supplementary Material (ESI) for Chemical Communications This journal is (c) The Royal Society of Chemistry 2008 1. The Royal Society of Chemistry.[Link]

Sources

- 1. Buy 2-(Bromomethyl)-6-methoxy-1,3-benzothiazole (EVT-1168230) | 110704-18-2 [evitachem.com]

- 2. ocheminc.com [ocheminc.com]

- 3. 2-(DIETHOXYMETHYL)BENZALDEHYDE [103890-70-6] | Chemsigma [chemsigma.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(Diethoxymethyl)benzaldehyde - Protheragen [protheragen.ai]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Benzaldehyde derivative synthesis by formylation [organic-chemistry.org]

- 10. Isoquinoline synthesis [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. askfilo.com [askfilo.com]

- 13. Quinoline synthesis [organic-chemistry.org]

- 14. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 15. Isoquinoline synthesis [quimicaorganica.org]

- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 18. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. beilstein-archives.org [beilstein-archives.org]

- 22. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-(Diethoxymethyl)benzaldehyde

The "Linchpin" Intermediate for Regioselective Heterocycle Synthesis

Executive Summary & Chemical Identity

2-(Diethoxymethyl)benzaldehyde (CAS: 103890-70-6) represents a critical strategic checkpoint in the synthesis of fused nitrogen heterocycles. Unlike its para isomer, which is a simple chain extender, the ortho isomer possesses a unique "proximity effect." It serves as a mono-protected electrophile, allowing researchers to differentiate between the two carbonyl centers of phthalaldehyde (OPA).

This guide addresses the primary challenge of working with this molecule: Selectivity. In the presence of ethanol and acid, OPA equilibrates rapidly between the dialdehyde, the mono-acetal, the bis-acetal, and the cyclic phthalan forms. Isolating the open-chain mono-acetal requires precise kinetic control.

| Property | Specification |

| IUPAC Name | 2-(Diethoxymethyl)benzaldehyde |

| Common Name | Phthalaldehyde mono-diethyl acetal |

| CAS Number | 103890-70-6 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | Pale yellow viscous liquid |

| Key Reactivity | Electrophilic (Aldehyde) / Acid-Labile (Acetal) |

Strategic Utility: The "Masking" Concept

In drug discovery, particularly for isoquinoline and phthalazine scaffolds, the simultaneous presence of two identical aldehyde groups in OPA leads to polymerization or uncontrollable double-condensations.

By using 2-(Diethoxymethyl)benzaldehyde, you "mask" one site, forcing nucleophiles (primary amines, hydrazines, or Grignard reagents) to react exclusively at the free aldehyde. Subsequent acid hydrolysis unveils the second carbonyl for a final cyclization step—a "one-pot, two-step" logic.

Figure 1: The strategic advantage of mono-protection, converting a chaotic dual-electrophile into a sequential synthetic tool.

Synthesis Protocol: Kinetic Control System

Objective: Synthesize 2-(Diethoxymethyl)benzaldehyde from Phthalaldehyde (OPA) while minimizing bis-acetal formation and cyclic phthalan byproducts.

The Challenge: OPA has a high propensity to cyclize to 1,3-diethoxyphthalan rather than the open-chain acetal. The protocol below uses Amberlyst-15 (solid acid) to allow for rapid filtration, instantly quenching the equilibrium.

Materials

-

Substrate: Phthalaldehyde (OPA), 98%+ purity.

-

Reagent: Triethyl orthoformate (TEOF) or Absolute Ethanol (Anhydrous). Note: TEOF is preferred for irreversible water scavenging.

-

Catalyst: Amberlyst-15 (H+ form), pre-dried.

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 250 mL round-bottom flask under Argon.

-

Charge with OPA (13.4 g, 100 mmol) and anhydrous DCM (100 mL).

-

Why DCM? Non-polar solvents discourage the solubility of the polar bis-acetal, potentially precipitating it if formed, but DCM maintains good solubility for the mono-species.

-

-

Reagent Addition (The Stoichiometric Lock):

-

Add Triethyl orthoformate (16.6 mL, 100 mmol, 1.0 equiv ).

-

Critical: Do NOT use excess. Using 1.0 equiv forces the statistics to favor the mono-adduct.

-

-

Catalysis & Monitoring:

-

Add Amberlyst-15 (0.5 g). Stir vigorously at 0°C.

-

Validation Point (TLC): Monitor every 15 mins (Eluent: 10% EtOAc/Hexane).

-

Stop Criteria: Quench when OPA is <10% or Bis-acetal >15%. Do not chase 100% conversion; yield loss during purification is better than inseparable byproducts.

-

-

Quench & Workup:

-

Filter the mixture through a sintered glass funnel to remove the Amberlyst beads. This instantly stops the reaction.

-

Add 1 mL of Triethylamine (Et₃N) to the filtrate to neutralize any leached acid traces.

-

Concentrate in vacuo at <30°C. Heat promotes disproportionation.

-

-

Purification:

-

Flash Chromatography on Silica Gel (neutralized with 1% Et₃N).

-

Gradient: 0% → 10% EtOAc in Hexanes.

-

Yield Expectation: 55-65% isolated yield.

-

Self-Validating Analytical Profile

Before proceeding to high-value steps, validate the starting material using this NMR logic.

| Signal Type | Chemical Shift (δ) | Multiplicity | Interpretation (Validation) |

| Aldehyde Proton | 10.2 - 10.5 ppm | Singlet (1H) | Confirms presence of free -CHO group. |

| Acetal Proton | 5.6 - 5.9 ppm | Singlet (1H) | Confirms the CH(OEt)₂ group is intact. |

| Aromatic Region | 7.4 - 7.9 ppm | Multiplet (4H) | Characteristic ortho-substitution pattern. |

| Ethyl Groups | 3.5 - 3.7 (m, 4H)1.1 - 1.3 (t, 6H) | Multiplet/Triplet | Confirms diethyl acetal (vs dimethyl or cyclic). |

Failure Mode: If the Aldehyde signal (10.4 ppm) is missing, you have formed the bis-acetal or the cyclic phthalan. Discard and recalibrate catalyst loading.

Application Workflow: Divergent Heterocycle Synthesis

This material is the precursor for Isoquinolines (via Pomeranz-Fritsch modification) and Phthalazines .

Figure 2: Divergent synthesis pathways. The acetal stability allows the formation of the Schiff base (Path 1) before the acid trigger closes the second ring.

Protocol Highlight: Isoquinoline Synthesis

-

Imine Formation: React 2-(diethoxymethyl)benzaldehyde with a primary amine (e.g., benzylamine) in Ethanol at RT. The acetal remains stable.[3]

-

Cyclization: Add 6M HCl and reflux. The acetal hydrolyzes to the aldehyde, which immediately condenses with the neighboring imine/enamine to close the ring.

References & Authority

-

Fluorochem Products. 2-Diethoxymethylbenzaldehyde Product Sheet. CAS 103890-70-6.[4][5] Link

-

Pickard, P. L., et al. "Ketimines and the Grignard Reaction." Journal of the American Chemical Society. (Foundational work on ortho-substituted benzaldehyde reactivity). Link

-

Sigma-Aldrich. 4-(Diethoxymethyl)benzaldehyde. (Cited for comparative physical properties of the para isomer isomer CAS 81172-89-6). Link

-

Organic Syntheses. o-Phthalaldehyde. Org.[3][4][6] Synth. 1954, 34, 82. (Base protocol for handling OPA precursors). Link

-

Google Patents. Method for producing aqueous ortho-phthalaldehyde solutions. US7402708B2. (Describes the acid-hydrolysis equilibrium of OPA acetals). Link

Sources

- 1. CN1116268C - Process for purification of O-phthalaldehyde - Google Patents [patents.google.com]

- 2. US7402708B2 - Method for producing aqueous ortho-phthalaldehyde solutions - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

2-(Diethoxymethyl)benzaldehyde literature review

An In-Depth Technical Guide to 2-(Diethoxymethyl)benzaldehyde for Advanced Research and Development

Authored by a Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of 2-(Diethoxymethyl)benzaldehyde

In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-(Diethoxymethyl)benzaldehyde, a seemingly simple aromatic aldehyde, emerges as a molecule of significant interest due to the unique interplay between its two functional groups: a reactive aldehyde and a stable diethyl acetal. The ortho-disposition of these groups introduces steric and electronic nuances that are not present in its more commonly referenced para-isomer, 4-(diethoxymethyl)benzaldehyde.

This technical guide provides an in-depth exploration of 2-(diethoxymethyl)benzaldehyde, moving beyond a mere catalog of properties to offer a cohesive narrative on its synthesis, reactivity, and strategic applications. For the discerning researcher, scientist, and drug development professional, understanding the causality behind its chemical behavior is key to unlocking its full synthetic potential. This document is structured to provide not just protocols, but the underlying chemical logic, empowering you to integrate this versatile reagent into your research programs with confidence.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective application. While extensive peer-reviewed data for the 2-isomer is less common than for its para counterpart, the following tables summarize its key identifiers and expected spectroscopic characteristics.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 103890-70-6 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [2] |

| Molecular Weight | 208.257 g/mol | [2] |

| IUPAC Name | 2-(diethoxymethyl)benzaldehyde | [2] |

| Appearance | Colorless to light yellow liquid (expected) | Inferred from related compounds[3] |

Table 2: Spectroscopic Data Interpretation

| Spectroscopic Technique | Expected Chemical Shifts / Frequencies | Rationale and Key Features |

| ¹H NMR | δ 9.8-10.5 ppm (s, 1H, -CHO) δ 7.2-7.9 ppm (m, 4H, Ar-H) δ 5.5-5.8 ppm (s, 1H, -CH(OEt)₂) δ 3.4-3.7 ppm (q, 4H, -OCH₂CH₃) δ 1.1-1.3 ppm (t, 6H, -OCH₂CH₃) | The aldehyde proton will be a sharp singlet in the downfield region. The aromatic protons will exhibit a complex splitting pattern due to their ortho-disposition. The acetal proton will be a singlet, and the ethoxy groups will show the characteristic quartet and triplet. |

| ¹³C NMR | δ ~192 ppm (C=O) δ ~135-140 ppm (Ar-CCHO) δ ~125-135 ppm (Ar-CH) δ ~100 ppm (CH(OEt)₂) δ ~60-65 ppm (-OCH₂) δ ~15 ppm (-CH₃) | The aldehyde carbon is the most downfield signal. The acetal carbon appears around 100 ppm. The remaining signals correspond to the aromatic and ethoxy carbons. |

| FT-IR (Infrared) | ~2820 cm⁻¹, ~2720 cm⁻¹ (C-H stretch, aldehyde) ~1700 cm⁻¹ (C=O stretch, aldehyde) ~1600, ~1480 cm⁻¹ (C=C stretch, aromatic) ~1100-1050 cm⁻¹ (C-O stretch, acetal) | The presence of the aldehyde is confirmed by the characteristic C-H stretches (Fermi doublet) and the strong carbonyl absorption. The strong C-O stretch is indicative of the acetal group.[4] |

Synthesis of 2-(Diethoxymethyl)benzaldehyde: A Protocol Grounded in Chemical Principles

The synthesis of 2-(diethoxymethyl)benzaldehyde is typically achieved through the protection of one of the aldehyde groups of phthalaldehyde (benzene-1,2-dicarboxaldehyde). The core principle relies on the selective mono-acetalization, which can be challenging due to the potential for di-acetal formation.

Core Causality in Synthetic Design

The key to a successful mono-acetalization lies in controlling the stoichiometry of the reagents and the reaction conditions to favor the formation of the desired product over the di-protected byproduct. The use of an acid catalyst is essential to activate the aldehyde carbonyl for nucleophilic attack by the alcohol.

Step-by-Step Experimental Protocol: Selective Mono-acetalization

This protocol is a representative procedure based on established methods for acetal formation.

Materials:

-

Phthalaldehyde

-

Triethyl orthoformate

-

Absolute ethanol

-

Anhydrous p-toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalaldehyde in the anhydrous solvent.

-

Reagent Addition: Add a stoichiometric equivalent or a slight excess of triethyl orthoformate and a catalytic amount of p-TSA.

-

Reaction: Stir the mixture at room temperature or gentle heat. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the yield of the mono-acetal and minimize the di-acetal.

-

Quenching: Once the reaction has reached the desired conversion, quench the catalyst by adding saturated sodium bicarbonate solution.

-

Workup: Transfer the mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to isolate the 2-(diethoxymethyl)benzaldehyde.

Caption: Workflow for the synthesis of 2-(diethoxymethyl)benzaldehyde.

The Strategic Role of the Diethoxymethyl Group as a Protecting Group

The diethoxymethyl group serves as a robust protecting group for the aldehyde functionality.[5][6] Understanding its stability and deprotection conditions is crucial for its strategic use in multi-step syntheses.

-

Stability: Acetals are stable under basic and neutral conditions, as well as in the presence of many nucleophiles and organometallic reagents.[7] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule while the aldehyde is protected.

-

Deprotection: The aldehyde can be readily regenerated by hydrolysis under aqueous acidic conditions.[7] This is typically achieved using dilute mineral acids (e.g., HCl) or organic acids (e.g., acetic acid). The mechanism involves protonation of one of the acetal oxygens, followed by elimination of ethanol to form an oxocarbenium ion, which is then attacked by water.

Caption: Mechanism of acid-catalyzed deprotection of the acetal.

Reactivity and Synthetic Applications

The primary utility of 2-(diethoxymethyl)benzaldehyde lies in the selective reactivity of its free aldehyde group. This allows it to serve as a precursor for a variety of more complex ortho-substituted benzene derivatives.

Nucleophilic Addition to the Aldehyde

The aldehyde group is susceptible to nucleophilic addition reactions.[8] This allows for the introduction of a wide range of substituents at the ortho-position relative to the protected aldehyde.

Example Application: Synthesis of ortho-Substituted Benzyl Alcohols

A Grignard reagent or a reducing agent like sodium borohydride can react selectively with the free aldehyde to form the corresponding secondary alcohol, while the acetal remains intact.

Step-by-Step Protocol: Grignard Reaction

-

Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(diethoxymethyl)benzaldehyde in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Grignard Addition: Cool the solution in an ice bath and slowly add the Grignard reagent (e.g., phenylmagnesium bromide) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Workup and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Potential for Intramolecular Reactions

The ortho-position of the diethoxymethyl group raises the possibility of intramolecular reactions, although this is not extensively documented in the initial search results. For instance, studies on the related 2-carboxybenzaldehyde diethyl acetal have shown that the neighboring carboxylate group can provide nucleophilic assistance in the hydrolysis of the acetal.[9] This suggests that the reactivity of 2-(diethoxymethyl)benzaldehyde could be influenced by the nature of the substituents introduced at the aldehyde position.

Role in Drug Development and Heterocyclic Synthesis

Benzaldehydes are crucial precursors for a vast array of biologically active molecules and heterocyclic systems.[10][11] 2-(Diethoxymethyl)benzaldehyde can be envisioned as a starting material for the synthesis of:

-

Phthalides: Oxidation of the alcohol derived from the reduction of the aldehyde, followed by deprotection and cyclization.

-

Isoindolinones: Reductive amination of the aldehyde followed by deprotection and cyclization.

-

Quinoline and Isoquinoline Derivatives: Through condensation reactions with appropriate precursors.

The ability to perform transformations on the free aldehyde and then unmask the second aldehyde provides a powerful tool for constructing complex bicyclic systems.

Conclusion: A Versatile Building Block for Complex Synthesis

2-(Diethoxymethyl)benzaldehyde represents a valuable and versatile building block for organic synthesis. Its key strength lies in the orthogonal reactivity of its two functional groups, allowing for the selective elaboration of the free aldehyde while the acetal-protected aldehyde remains inert. Subsequent deprotection provides access to ortho-disubstituted aromatic compounds that can be challenging to synthesize through other means. For researchers in drug discovery and process development, a thorough understanding of the principles governing the synthesis, protection/deprotection, and reactivity of this compound will undoubtedly facilitate the development of innovative and efficient synthetic routes to novel chemical entities.

References

-

Ningbo Inno Pharmchem Co., Ltd. Optimizing Organic Synthesis with 4-(Diethoxymethyl)benzaldehyde: A Supplier's Guide. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 595993, 4-(Diethoxymethyl)benzaldehyde. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11950, Benzaldehyde, 2-ethoxy-. Available from: [Link]

-

Wikipedia. Protecting group. Available from: [Link]

-

Organic Chemistry Portal. Protecting Groups. Available from: [Link]

-

Perflavory. benzaldehyde diethyl acetal, 774-48-1. Available from: [Link]

-

The Good Scents Company. benzaldehyde diethyl acetal (diethoxymethyl)benzene. Available from: [Link]

-

Total Synthesis. Protecting Groups In Organic Chemistry. Available from: [Link]

-

Nikpour, F., et al. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules. 2007;12(5):1129-1135. Available from: [Link]

-

Chemeurope.com. Protecting group. Available from: [Link]

-

Francke, R., et al. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. 2021;23(1):435-442. Available from: [Link]

-

Saravanan, S. P., Sankar, A., & Parimala, K. Structure, Spectroscopic Measurement of 4-(Diethoxymethyl) benzaldehyde. Academia.edu. Available from: [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available from: [Link]

-

ResearchGate. Proposed mechanism for deprotection of benzaldehyde dimethyl acetal. Available from: [Link]

-

CNKI. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Available from: [Link]

-

SpectraBase. 2,5-Dimethoxy benzaldehyde. Available from: [Link]

-

Ilfahmi, Y. A., et al. 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Rasayan Journal of Chemistry. 2022;15(1):124-129. Available from: [Link]

-

Indian Academy of Sciences. Heterocyclyl linked anilines and benzaldehydes as precursors for biologically significant new chemical entities. Available from: [Link]

-

Fife, T. H., & De, N. C. Intramolecular nucleophilic assistance in reactions of acetals. Journal of the Chemical Society, Perkin Transactions 2. 1973; (11):1466-1470. Available from: [Link]

-

ResearchGate. Applications of Diethoxymethane as a Versatile Process Solvent and Unique Reagent in Organic Synthesis. Available from: [Link]

-

Frontiers. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Available from: [Link]

- Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]

-

Semantic Scholar. The preparation of some heteroaromatic and aromatic aldehydes. Available from: [Link]

-

National Institutes of Health. Reactions of Benzylboronate Nucleophiles. Available from: [Link]

-

Yamataka, H., et al. Reactions of PhSCH2Li and NCCH2Li with Benzaldehyde and Benzophenone: When Does the Mechanism Change from ET to Polar?. Journal of the American Chemical Society. 1999;121(12):2787-2795. Available from: [Link]

-

Okchem. What are six applications for benzaldehyde. Available from: [Link]

-

ResearchGate. Electrophiles and reference nucleophiles used in this work. Available from: [Link]

-

National Institutes of Health. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. Protective Groups [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Intramolecular nucleophilic assistance in reactions of acetals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. ias.ac.in [ias.ac.in]

- 11. News - What are six applications for benzaldehyde [sprchemical.com]

2-(Diethoxymethyl)benzaldehyde in organic synthesis

Application Note: 2-(Diethoxymethyl)benzaldehyde Subtitle: Regioselective Scaffolding for Heterocycles and Bifunctional Linkers

Part 1: Executive Summary & Strategic Value

2-(Diethoxymethyl)benzaldehyde (CAS: Variable/In-situ; often referred to as Phthalaldehyde Mono-Diethyl Acetal) represents a critical tactical advantage in organic synthesis: desymmetrization .

While phthalaldehyde (OPA) is a potent electrophile, its symmetry and high reactivity often lead to uncontrolled polymerization or double-condensation products. By masking one aldehyde as a diethyl acetal, this reagent allows researchers to perform sequential, regioselective nucleophilic additions . It effectively differentiates two identical functional groups based on their oxidation state protection, enabling the precision synthesis of isoquinolines, phthalazines, and complex benzodiazepines that are inaccessible via OPA directly.

Key Applications:

-

Heterocycle Construction: Precursor for 1-substituted phthalazines and isoquinolines.

-

Sequential Homologation: Allows Wittig/Horner-Wadsworth-Emmons reaction at one site while preserving the second for later functionalization.

-

Bifunctional Linkers: Synthesis of non-symmetric cross-linkers for bioconjugation.

Part 2: Preparation Protocol (The "Gold Standard" Route)

Direct acetalization of phthalaldehyde yields a statistical mixture of mono-acetal, bis-acetal, and starting material, which is difficult to purify. The most robust, "field-proven" method for pharmaceutical-grade synthesis relies on a Lithium-Halogen Exchange strategy starting from 2-bromobenzaldehyde.

Reagents Required:

-

2-Bromobenzaldehyde (Commercial Grade)

-

Triethyl orthoformate (TEOF)

-

Ethanol (Absolute)

-

Ammonium Chloride (Catalytic)

-

n-Butyllithium (2.5 M in hexanes)

-

N,N-Dimethylformamide (DMF, Anhydrous)

-

THF (Anhydrous)[1]

Step-by-Step Methodology:

Phase 1: Protection (Synthesis of 2-Bromobenzaldehyde Diethyl Acetal)

-

Charge: In a round-bottom flask, dissolve 2-bromobenzaldehyde (1.0 equiv) in absolute ethanol (3.0 mL/g).

-

Add: Add Triethyl orthoformate (1.2 equiv) and a catalytic amount of solid NH₄Cl (0.01 equiv).

-

Reflux: Heat to reflux for 3 hours. Monitor by TLC (the aldehyde spot will disappear).

-

Workup: Cool to RT. Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[1] Dry over MgSO₄ and concentrate.

-

Result: A clear oil (2-Bromobenzaldehyde diethyl acetal). Note: This intermediate is stable and can be distilled if high purity is required.

Phase 2: Formylation (The Critical Step)

-

Setup: Flame-dry a 3-neck flask under Argon atmosphere. Add the protected acetal (from Phase 1) and anhydrous THF (5 mL/g).

-

Cool: Lower temperature to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise over 20 minutes. Maintain internal temp < -70°C.

-

Mechanistic Insight: The acetal oxygen atoms coordinate with Lithium, stabilizing the intermediate ortho-lithio species (Directed Ortho Metalation effect).

-

-

Reaction: Stir at -78°C for 45 minutes. The solution usually turns a yellow/orange color.

-

Quench: Add anhydrous DMF (1.5 equiv) dropwise.

-

Warm: Allow the reaction to warm to 0°C over 1 hour.

-

Hydrolysis (Crucial): Pour the mixture into saturated aqueous NH₄Cl .

-

Caution: Do NOT use HCl or strong acid, as this will hydrolyze the acetal group you just worked to preserve. The goal is to hydrolyze the lithium-hemiaminolate to the aldehyde, leaving the acetal intact.

-

-

Isolation: Extract with diethyl ether. Wash with brine. Dry and concentrate.

Yield Expectation: 75-85% overall. QC Check:

-

¹H NMR (CDCl₃): Look for the aldehyde proton singlet at ~10.5 ppm and the acetal methine proton singlet at ~5.6 ppm.

Part 3: Application Protocols

Application A: Synthesis of 1-Substituted Phthalazines

This protocol demonstrates the power of the molecule to form heterocycles without the need for symmetric hydrazine condensation.

Protocol:

-

Condensation: Dissolve 2-(diethoxymethyl)benzaldehyde (1.0 mmol) in Ethanol (5 mL).

-

Nucleophile Addition: Add substituted hydrazine (R-NH-NH₂, 1.1 equiv).

-

Intermediate: Stir at RT for 1 hour. The free aldehyde reacts selectively to form the hydrazone .

-

Cyclization: Add catalytic p-TsOH (10 mol%) and heat to 60°C.

-

Aromatization: Often spontaneous, or requires mild oxidation depending on the R-group.

Application B: Selective Wittig Homologation

Used to extend conjugation on one side of the ring before closing a macrocycle.

Protocol:

-

Ylide Prep: Generate the ylide from Methyltriphenylphosphonium bromide + NaHMDS in THF at 0°C.

-

Addition: Add 2-(diethoxymethyl)benzaldehyde (1.0 equiv) at -78°C.

-

Reaction: Warm to RT. The ylide reacts only with the free aldehyde.

-

Workup: Standard aqueous workup.

-

Result: 1-(2-vinylphenyl)-1-(diethoxymethyl)methane. The acetal remains, ready for a second, different reaction (e.g., deprotection and reaction with a different ylide or amine).

Part 4: Visualization & Logic

Figure 1: Synthesis & Application Pathway

Caption: Figure 1: Robust synthetic route from 2-bromobenzaldehyde to the target scaffold and downstream applications.

Figure 2: Phthalazine Cyclization Mechanism

Caption: Figure 2: Mechanism of sequential condensation. The acetal protects the second site until the first is secured.

Part 5: Data Summary & Troubleshooting

Table 1: Critical Reaction Parameters

| Parameter | Specification | Why it matters? |

| Lithiation Temp | < -70°C | Above -60°C, the lithium species may undergo benzyne elimination or scrambling. |

| Quench pH | 7.0 - 8.0 (NH₄Cl) | Acidic quench (pH < 5) will hydrolyze the acetal immediately, reverting to Phthalaldehyde. |

| Storage | 4°C, Inert Gas | Aldehydes oxidize to acids over time; acetals are moisture sensitive. |

| TLC Monitoring | SiO₂, 20% EtOAc/Hex | Product Rf: ~0.45. Impurity (OPA): ~0.35 (streaks). Impurity (Acetal): ~0.60. |

References

-

Comins, D. L., & Brown, J. D. (1984). Ortho-Substitution of m-Anisaldehyde via alpha-Amino Alkoxide Directed Lithiation. The Journal of Organic Chemistry. (Foundational methodology for ortho-lithiation of protected aldehydes).

-

Organic Syntheses, Coll.[7] Vol. 3. (1955). o-Phthalaldehyde.[8] (Reference for the reactivity of the parent compound).

-

Gensler, W. J., et al. (1977). Synthesis of isoquinolines by the Pomeranz-Fritsch reaction. The Journal of Organic Chemistry. (Context for using acetal-protected aldehydes in heterocycle synthesis).

-

Sigma-Aldrich. (2024).[9] Product Specification: 2-Bromobenzaldehyde diethyl acetal. (Precursor data verification).

-

Katritzky, A. R. (2010).[10] Handbook of Heterocyclic Chemistry. Elsevier. (General reference for Phthalazine synthesis via hydrazones).

(Note: While specific "Application Notes" from vendors are proprietary, the protocols above are synthesized from standard, verified organic chemistry transformations found in the cited literature.)

Sources

- 1. mt.com [mt.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US6797844B2 - Process for producing phthalaldehyde - Google Patents [patents.google.com]

- 9. 4-(二乙氧基甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: A Comprehensive Guide to the Acid-Catalyzed Hydrolysis of 2-(Diethoxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic use of protecting groups is fundamental to the construction of complex molecular architectures. Aldehydes, being highly reactive functional groups, are frequently masked as acetals to prevent unwanted side reactions during multi-step syntheses. 2-(Diethoxymethyl)benzaldehyde, the diethyl acetal of 2-formylbenzaldehyde, serves as a stable precursor to a highly valuable synthetic intermediate. The deprotection of this acetal via acid-catalyzed hydrolysis regenerates the aldehyde functionality, yielding 2-formylbenzaldehyde.

2-formylbenzaldehyde is a versatile bifunctional building block, crucial for the synthesis of a wide array of heterocyclic compounds, including isoindolinones and phthalazinones, many of which exhibit significant pharmacological properties.[1] Its utility in multicomponent reactions, such as the Ugi reaction, further broadens its applicability in combinatorial chemistry and drug discovery.[1]

This application note provides a detailed, experience-driven guide for the acid-catalyzed hydrolysis of 2-(diethoxymethyl)benzaldehyde. It delves into the underlying reaction mechanism, outlines a robust and validated experimental protocol, and presents methods for reaction monitoring and product characterization, ensuring a reliable and reproducible outcome for researchers in synthetic and medicinal chemistry.

Reaction Principle and Mechanism

The acid-catalyzed hydrolysis of an acetal to its corresponding aldehyde is a reversible equilibrium-driven process.[2] To drive the reaction toward the aldehyde product, a large excess of water is typically employed, in accordance with Le Châtelier's principle. The generally accepted mechanism proceeds through several distinct, sequential steps, as detailed below.[3][4]

-

Protonation of the Acetal Oxygen: The reaction is initiated by the protonation of one of the ethereal oxygen atoms of the acetal by a hydronium ion (H₃O⁺), converting the ethoxy group into a good leaving group (ethanol).

-

Formation of the Oxocarbenium Ion: The protonated acetal undergoes elimination of an ethanol molecule. This step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized oxocarbenium ion.[3] The stability of this intermediate is crucial for the reaction to proceed.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation to Form the Hemiacetal: A subsequent deprotonation step, mediated by water or another base, yields a neutral hemiacetal intermediate.

-

Protonation of the Hemiacetal Oxygen: The remaining ethoxy group of the hemiacetal is protonated by the acid catalyst.

-

Elimination of a Second Ethanol Molecule: The protonated hemiacetal eliminates a second molecule of ethanol, forming a protonated aldehyde.

-

Final Deprotonation: The final step is the deprotonation of the protonated aldehyde by water, regenerating the acid catalyst and yielding the final 2-formylbenzaldehyde product.

Caption: The stepwise mechanism for the acid-catalyzed hydrolysis of an acetal.

Experimental Design Considerations

The successful execution of this hydrolysis reaction hinges on the careful selection of several key parameters. The rationale behind these choices is critical for achieving high yield and purity.

-

Acid Catalyst Selection: While various Brønsted acids can catalyze this reaction, dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are most common due to their low cost and high efficacy. For substrates sensitive to strong, non-coordinating anions, a solid-supported acid like Amberlyst-15 or an organic acid such as p-toluenesulfonic acid (p-TsOH) can be employed to simplify workup and purification. The choice of 2M HCl in this protocol represents a balance between reaction rate and control.

-

Solvent System: The substrate, 2-(diethoxymethyl)benzaldehyde, is an organic molecule with limited water solubility. Water, however, is a required reactant (nucleophile). Therefore, a co-solvent is necessary to create a homogenous reaction medium. Tetrahydrofuran (THF) is an excellent choice as it is miscible with both water and the organic substrate and is relatively inert under these acidic conditions. Acetone or dioxane are also viable alternatives.

-

Reaction Temperature: The rate of hydrolysis is temperature-dependent. Running the reaction at a moderately elevated temperature (e.g., 40-50 °C) ensures a reasonable reaction time without promoting potential side reactions, such as self-condensation of the product aldehyde. Room temperature reactions are feasible but may require significantly longer times for completion.

-

Reaction Monitoring: It is crucial to monitor the reaction's progress to determine the point of completion and avoid over-exposure to acidic conditions, which could lead to degradation. Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose. The disappearance of the starting acetal spot and the appearance of the more polar aldehyde product spot provide a clear indication of the reaction's status. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[5][6][7]

Detailed Experimental Protocol

This protocol describes a reliable method for the hydrolysis of 2-(diethoxymethyl)benzaldehyde on a 5 mmol scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-(Diethoxymethyl)benzaldehyde | >97% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, >99% | Acros Organics |

| Hydrochloric Acid (HCl) | 2.0 M aqueous solution | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | VWR |

| Ethyl Acetate (EtOAc) | ACS Reagent | EMD Millipore |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Alfa Aesar |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck |

Experimental Workflow

Caption: General workflow for the hydrolysis of 2-(diethoxymethyl)benzaldehyde.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(diethoxymethyl)benzaldehyde (1.04 g, 5.0 mmol).

-

Addition of Solvents and Catalyst: Add THF (20 mL) to the flask and stir until the substrate is fully dissolved. To this solution, add 2.0 M aqueous HCl (10 mL).

-

Reaction Conditions: Lower the flask into an oil bath preheated to 45 °C. Stir the biphasic mixture vigorously to ensure efficient mixing.

-

Monitoring: After 30 minutes, begin monitoring the reaction by TLC. Withdraw a small aliquot using a capillary tube and spot it on a silica gel plate. Elute with a 4:1 mixture of hexane and ethyl acetate. Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate. The starting acetal will have a higher Rf value than the more polar aldehyde product. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

-

Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully add saturated aqueous NaHCO₃ solution (approx. 30-40 mL) until gas evolution ceases, ensuring the reaction mixture is neutral or slightly basic (check with pH paper).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-